molecular formula C24H24N4O4S B1229758 Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B1229758
M. Wt: 464.5 g/mol
InChI Key: JMNIMECMVSKGKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(4-methoxyphenyl)-6-imidazo[2,1-b][1,3]benzothiazolyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester is a member of imidazoles.

Scientific Research Applications

Microwave-Assisted Solvent-Free Synthesis

This compound has been synthesized using microwave irradiation and evaluated for its potential as a 5-hydroxytryptamine3 antagonist. This synthesis method offers a more efficient and environmentally friendly approach compared to traditional methods (Mahesh, Perumal, & Pandi, 2005).

Antimicrobial Activity

New pyridine derivatives, including compounds structurally related to Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate, have been synthesized and shown to possess variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Synthesis and Pharmacological Activity

Imidazo[2,1-b]benzothiazole carboxylic and acetic acids, similar in structure to the compound , have been synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Antimicrobial and Antioxidant Studies

Ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, related in structure, have been synthesized and found to exhibit significant antimicrobial and antioxidant activities. Docking studies and ADME results indicate pharmaceutical properties (Raghavendra et al., 2016).

Antimycobacterial Activity

Novel imidazo[1,2-a]pyridine-3-carboxamides, including compounds with structures related to this compound, have shown considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

Structure and Conformation

Studies on the crystal structure of compounds similar to this compound have been conducted to understand their conformation and potential interactions (Faizi, Ahmad, & Golenya, 2016).

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-6-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C24H24N4O4S/c1-3-32-24(30)27-12-10-26(11-13-27)22(29)17-6-9-20-21(14-17)33-23-25-19(15-28(20)23)16-4-7-18(31-2)8-5-16/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

JMNIMECMVSKGKS-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)OC

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate
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Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate
Reactant of Route 6
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Ethyl 4-{[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl]carbonyl}piperazine-1-carboxylate

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